molecular formula C10H20O B14680867 1-(Butan-2-yl)cyclohexan-1-ol CAS No. 30089-05-5

1-(Butan-2-yl)cyclohexan-1-ol

Cat. No.: B14680867
CAS No.: 30089-05-5
M. Wt: 156.26 g/mol
InChI Key: DDZVJPFRZCDPEK-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of secondary alcohols It features a cyclohexane ring substituted with a butan-2-yl group and a hydroxyl group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-(Butan-2-yl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-(Butan-2-yl)cyclohexanone using sodium borohydride (NaBH4) in an alcoholic solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed:

    Oxidation: 1-(Butan-2-yl)cyclohexanone.

    Reduction: 1-(Butan-2-yl)cyclohexane.

    Substitution: 1-(Butan-2-yl)cyclohexyl chloride.

Scientific Research Applications

1-(Butan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-(Butan-2-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:

    Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.

    1-(Butan-2-yl)cyclohexanone: The ketone analog of this compound.

    Cyclohexanone: A cyclohexane ring with a ketone group.

Uniqueness: this compound is unique due to the presence of both a butan-2-yl group and a hydroxyl group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

30089-05-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-butan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-3-9(2)10(11)7-5-4-6-8-10/h9,11H,3-8H2,1-2H3

InChI Key

DDZVJPFRZCDPEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCC1)O

Origin of Product

United States

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